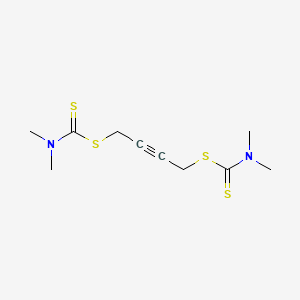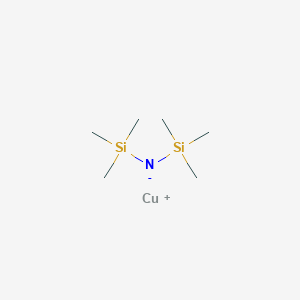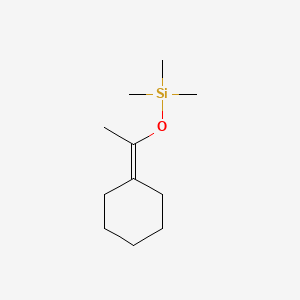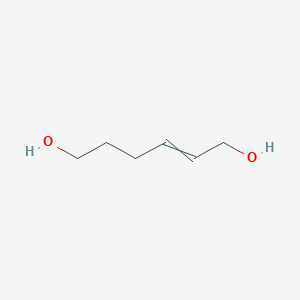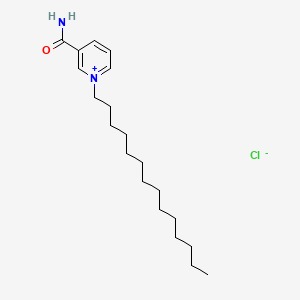
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is a chemical compound characterized by the presence of a trichloromethyl group and a phosphonamidic chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride typically involves the reaction of 2-methylpropylamine with trichloromethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The chloride group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Methyl-substituted phosphonamidic compounds.
Substitution: Various substituted phosphonamidic derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the phosphonamidic chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloromethylphosphonic dichloride: Shares the trichloromethyl and phosphonic groups but lacks the 2-methylpropyl group.
2-Methylpropylamine: Contains the 2-methylpropyl group but lacks the trichloromethyl and phosphonamidic chloride groups.
Uniqueness
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both trichloromethyl and phosphonamidic chloride groups allows for versatile chemical modifications and interactions with various molecular targets.
Eigenschaften
CAS-Nummer |
64579-39-1 |
|---|---|
Molekularformel |
C5H10Cl4NOP |
Molekulargewicht |
272.9 g/mol |
IUPAC-Name |
N-[chloro(trichloromethyl)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C5H10Cl4NOP/c1-4(2)3-10-12(9,11)5(6,7)8/h4H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
WSDHMGLHIGUGEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNP(=O)(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



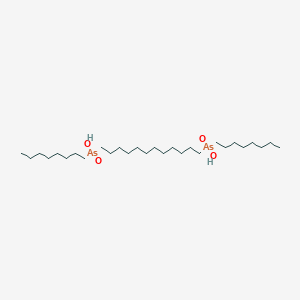

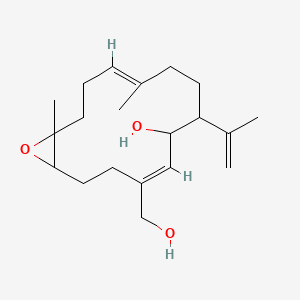
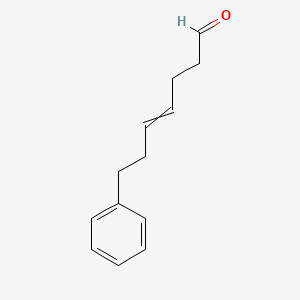
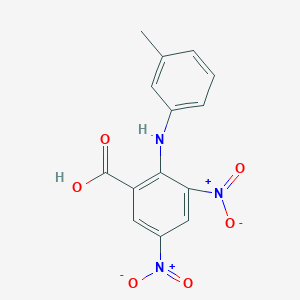
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
